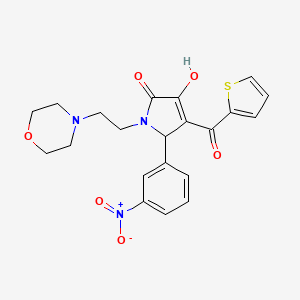

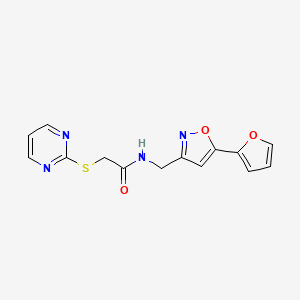

吡啶-3-基甲基((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The synthesis of these compounds involves various chemical reactions, including the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 .

科学研究应用

配位化学和发光性能

已经探索了吡啶-3-基甲基((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)氨基甲酸酯及其衍生物在配位化学中作为配体的能力。这些化合物,特别是2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶的衍生物,已经显示出作为三吡啶类似物的多功能性。它们的应用包括形成用于生物传感的发光镧系化合物和具有异常热性和光化学自旋态转变的铁配合物 (Halcrow, 2005)。

有机电子学和磷光

在有机电子学领域,这些化合物已被用于构建磷光有机发光二极管(PhOLEDs)的双极主体材料。通过改变电子传输单元(3-(1H-吡唑-1-基)吡啶)和空穴传输单元(咔唑)之间的连接方式,研究人员已能够广泛调节光电参数。这导致了高效率的蓝色、绿色和白色PhOLEDs的开发,其电流效率和低效率滚降得到显著改善 (Li et al., 2016)。

合成和反应性

这些化合物在各种条件下的反应性已成为研究课题,导致了新颖合成途径的发展。例如,相关化合物的分歧环化产生了有趣的双环杂环化合物,展示了这些反应对试剂和反应介质性质的敏感性 (Smyth et al., 2007)。此外,已经探索了与这些衍生物形成杂叶环三价铱配合物的合成,用于聚合物有机发光二极管(PLEDs)的应用,展示了高热稳定性和良好的电致发光性能 (Tang et al., 2014)。

抗菌和抗分枝杆菌活性

已经研究了烟酸酸肼衍生物,包括吡啶-3-基甲基((2-(1-甲基-1H-吡唑-4-基)吡啶-4-基)甲基)氨基甲酸酯的抗菌和抗分枝杆菌活性,显示出在治疗由各种细菌引起的感染中的潜力,包括结核分枝杆菌 (R.V.Sidhaye et al., 2011)。

作用机制

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell survival, proliferation, and migration. It is involved in the development of several tissues and organs during embryogenesis and continues to be important in adult tissues .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and survival .

Biochemical Pathways

The inhibition of RET disrupts several biochemical pathways. Primarily, it affects the MAPK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can halt the growth of cells and induce apoptosis .

Pharmacokinetics

The compound has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its distribution and excretion . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution within the body .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells expressing the RET protein . This can lead to the shrinkage of tumors and a halt in their growth .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .

未来方向

属性

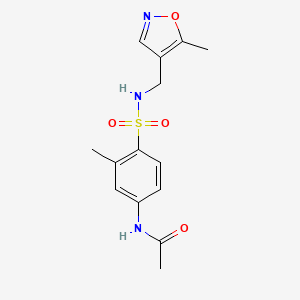

IUPAC Name |

pyridin-3-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)16-7-13(4-6-19-16)9-20-17(23)24-12-14-3-2-5-18-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAARRGBYMNDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2467165.png)